molecular formula C13H18N2O3 B2985025 1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 2097922-96-6

1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione

Cat. No. B2985025
CAS RN: 2097922-96-6
M. Wt: 250.298
InChI Key: SRMVTOIPILULHQ-UHFFFAOYSA-N
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Description

The compound “1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring can positively affect the biological activity of the compound .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used do not require special conditions . The preparation of 3-substituted pyrrolidine-2,5-dione derivatives has been displayed with biological activity on Mycobacterium tuberculosis .


Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by the five-membered pyrrolidine ring . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine-2,5-dione derivatives are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by the physicochemical parameters of pyrrolidine . The influence of steric factors on biological activity is also investigated .

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthetic Pathways : Research has shown innovative methods for synthesizing related pyrrolidine derivatives. For example, one study outlines a one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles, which could offer insights into methodologies potentially applicable to synthesizing compounds like "1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione" (Klappa et al., 2002).
  • Chemical Properties and Reactions : Another study discusses the acylation of pyrrolidine-2,4-diones, which are structurally related, highlighting the synthesis of 3-acyltetramic acids. This type of research is pivotal for understanding the reactivity and potential modifications of the core structure (Jones et al., 1990).

Biological Activities and Applications

  • Antioxidant Activity : A computational study on a Mannich base similar to the query compound revealed significant antioxidant activity, suggesting potential research applications in designing antioxidant agents (Boobalan et al., 2014).
  • Antibacterial and Antifungal Properties : Spiro[pyrrolidin-2,3′-oxindoles], structurally related to the query compound, have been synthesized and evaluated for their antibacterial, antifungal, antimalarial, and antitubercular activities, demonstrating the potential for similar compounds to be developed as therapeutic agents (Haddad et al., 2015).

Computational Analysis and Spectroscopy

  • Computational Studies : Computational analyses offer insights into the equilibrium geometry, vibrational spectra, and electronic structure of related compounds, which are critical for understanding their chemical behavior and potential applications in material science or drug design (Boobalan et al., 2014).

Future Directions

The future directions in the research of pyrrolidine-2,5-dione derivatives involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

properties

IUPAC Name

1-[[1-(cyclobutanecarbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-11-4-5-12(17)15(11)8-9-6-14(7-9)13(18)10-2-1-3-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMVTOIPILULHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione

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